5-Ethyl-2-methyl-4-propan-2-ylpyridine

Description

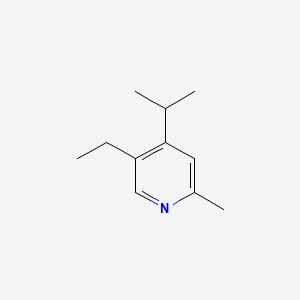

5-Ethyl-2-methyl-4-propan-2-ylpyridine is a substituted pyridine derivative with a molecular formula of C₁₂H₁₇N. Its structure features alkyl substituents at the 2-, 4-, and 5-positions: a methyl group (2-), an isopropyl group (4-), and an ethyl group (5-). These substituents confer distinct steric and electronic properties to the molecule. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the alkyl groups enhance lipophilicity, as reflected in its calculated LogP (3.42) .

Properties

CAS No. |

100054-24-8 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.264 |

IUPAC Name |

5-ethyl-2-methyl-4-propan-2-ylpyridine |

InChI |

InChI=1S/C11H17N/c1-5-10-7-12-9(4)6-11(10)8(2)3/h6-8H,5H2,1-4H3 |

InChI Key |

IGQRUHNAKALMHY-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(C=C1C(C)C)C |

Synonyms |

2-Picoline,5-ethyl-4-isopropyl-(6CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methyl-4-propan-2-ylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-picoline with ethyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-picoline, followed by the addition of the alkyl halides to introduce the ethyl and isopropyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions, and the process conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methyl-4-propan-2-ylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated or nucleophile-substituted pyridine compounds.

Scientific Research Applications

5-Ethyl-2-methyl-4-propan-2-ylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-4-propan-2-ylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-Ethyl-2-methyl-4-propan-2-ylpyridine with structurally related pyridine derivatives:

| Compound Name | Molecular Weight | Substituents (Position) | LogP | Solubility (mg/mL) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

|---|---|---|---|---|---|---|

| This compound | 179.27 | 2-Me, 4-iPr, 5-Et | 3.42 | 0.15 | 1 | 0 |

| 2,4,6-Trimethylpyridine (Collidine) | 137.18 | 2-Me, 4-Me, 6-Me | 1.89 | 1.20 | 1 | 0 |

| 4-Isopropylpyridine | 135.21 | 4-iPr | 2.56 | 0.45 | 1 | 0 |

| 2-Methylpyridine (Picoline) | 93.13 | 2-Me | 1.20 | 5.80 | 1 | 0 |

Key Observations :

- Lipophilicity: The target compound’s higher LogP (3.42) compared to collidine (1.89) and 4-isopropylpyridine (2.56) reflects the cumulative effect of three alkyl groups, enhancing its affinity for nonpolar environments .

- Solubility : Reduced aqueous solubility (0.15 mg/mL) correlates with increased LogP, contrasting sharply with 2-methylpyridine (5.80 mg/mL) .

Electronic and Reactivity Profiles

The electron-donating alkyl groups increase electron density on the pyridine ring, modulating reactivity:

- Electrophilic Substitution : The 3-position (meta to nitrogen) is most reactive in pyridine derivatives. However, steric hindrance from the 4-isopropyl group in the target compound may redirect reactivity to less hindered positions, unlike symmetric analogs like collidine.

- Coordination Chemistry : Bulkier substituents can enhance ligand stability in metal complexes. For example, the 4-isopropyl group may improve steric shielding in coordination environments compared to 4-methylpyridine.

Computational tools like Multiwfn (wavefunction analysis) and noncovalent interaction (NCI) visualization can quantify electron density redistribution and steric repulsion effects. For instance, NCI analysis might reveal stronger van der Waals interactions in the target compound due to its alkyl groups, influencing aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.